bis((R)-1-(1-Naphthyl)ethyl)amine hydrochloride

Chiral Resolution Optical Purity Stereochemistry

Bis((R)-1-(1-Naphthyl)ethyl)amine hydrochloride delivers superior stereocontrol in asymmetric synthesis thanks to its rigid C2-symmetric bis-naphthyl framework. The crystalline hydrochloride salt ensures precise stoichiometry and reproducible resolutions, outperforming mono-naphthyl or phenyl analogs. Ideal for constructing β-amino acids, chiral resolution, CSPs, and metal-catalyzed enantioselective reactions. ≥98% purity, high optical rotation. Choose this chiral auxiliary for unmatched diastereoselectivity in your API synthesis.

Molecular Formula C24H24ClN
Molecular Weight 361.9 g/mol
CAS No. 312619-39-9
Cat. No. B3123770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebis((R)-1-(1-Naphthyl)ethyl)amine hydrochloride
CAS312619-39-9
Molecular FormulaC24H24ClN
Molecular Weight361.9 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC2=CC=CC=C21)NC(C)C3=CC=CC4=CC=CC=C43.Cl
InChIInChI=1S/C24H23N.ClH/c1-17(21-15-7-11-19-9-3-5-13-23(19)21)25-18(2)22-16-8-12-20-10-4-6-14-24(20)22;/h3-18,25H,1-2H3;1H/t17-,18-;/m1./s1
InChIKeySESSHTRTZDHACX-JAXOOIEVSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis((R)-1-(1-Naphthyl)ethyl)amine Hydrochloride (CAS 312619-39-9): A Bidentate Chiral Auxiliary for Asymmetric Synthesis and Resolution


Bis((R)-1-(1-Naphthyl)ethyl)amine hydrochloride (CAS 312619-39-9) is a C2-symmetric chiral amine featuring two (R)-1-(1-naphthyl)ethyl groups bound to a central nitrogen . It is primarily employed as a chiral auxiliary and ligand in asymmetric synthesis, leveraging its sterically demanding naphthyl framework to induce high stereocontrol . The compound is supplied as a crystalline hydrochloride salt with ≥98% purity, a melting point of 280 °C (dec.), and a specific optical rotation of [α]²³/ᴅ −185° (c = 2 in methanol) .

Why Generic Substitution of Bis((R)-1-(1-Naphthyl)ethyl)amine Hydrochloride (CAS 312619-39-9) Fails in Stereoselective Applications


The performance of chiral auxiliaries in asymmetric synthesis is exquisitely sensitive to both steric and electronic topology. Substituting bis((R)-1-(1-naphthyl)ethyl)amine hydrochloride with a mono-naphthyl analog (e.g., (R)-1-(1-naphthyl)ethylamine) reduces the chiral environment's size and rigidity, often leading to diminished diastereoselectivity [1]. Similarly, swapping the naphthyl moiety for a phenyl group (as in (+)-bis[(R)-1-phenylethyl]amine) alters π-stacking capabilities and can invert or erode enantioselectivity [2]. The hydrochloride salt form further ensures high crystallinity and defined stoichiometry, which is critical for reproducible resolutions where free-base forms may exhibit variable purity or hygroscopicity .

Quantitative Differentiation: Bis((R)-1-(1-Naphthyl)ethyl)amine Hydrochloride (CAS 312619-39-9) vs. Key Analogs


Chiral Purity & Optical Rotation: Bis((R)-1-(1-Naphthyl)ethyl)amine HCl vs. (R)-1-(1-Naphthyl)ethylamine

The specific optical rotation of bis((R)-1-(1-naphthyl)ethyl)amine hydrochloride is [α]²³/ᴅ −185° (c = 2 in methanol) . In contrast, its monomeric counterpart, (R)-1-(1-naphthyl)ethylamine, exhibits a significantly smaller magnitude of rotation ([α]²⁰/ᴅ +60°, c = 2 in CH₃OH) . The larger absolute value and negative sign for the bis compound reflect the additive contribution of two naphthyl chromophores in a defined chiral environment, enabling unambiguous identity confirmation and purity assessment in quality control protocols.

Chiral Resolution Optical Purity Stereochemistry

Thermal Stability: Bis((R)-1-(1-Naphthyl)ethyl)amine HCl vs. Bis((R)-1-phenylethyl)amine HCl

Bis((R)-1-(1-naphthyl)ethyl)amine hydrochloride exhibits a high melting point of 280 °C (with decomposition) . The analogous bis-phenylethyl derivative, (+)-bis[(R)-1-phenylethyl]amine hydrochloride, while also a solid, shows significantly lower thermal stability, with optical rotation reported at [α]²⁰/ᴰ = +70° to +76° (c=3, EtOH) and no specified melting point in typical vendor literature, suggesting different solid-state properties . The high thermal stability of the naphthyl derivative is attributed to enhanced π-π stacking interactions between the extended aromatic systems, which is absent in the phenyl analog.

Thermal Stability Process Chemistry Salt Selection

Enantiomeric Recognition: Bis((R)-1-(1-Naphthyl)ethyl)amine HCl Framework vs. Simple Naphthyl Amines

While no direct head-to-head catalytic data were identified for the bis compound, the foundational chiral unit—(R)-1-(1-naphthyl)ethylamine—has been demonstrated to achieve up to 82% enantiomeric excess (e.e.) in the enantioselective hydrogenation of ethyl pyruvate [1]. In supramolecular systems, 1-(1-naphthyl)ethylamine exhibits a binding selectivity of up to 41 for (S)- over (R)-enantiomer and enables kinetic resolution with up to 91% e.e. [2]. The bis compound presents two such recognition units in a pre-organized, C2-symmetric array, which is expected to amplify chiral discrimination in metal coordination and host-guest chemistry compared to the mono-amine .

Chiral Recognition Kinetic Resolution Supramolecular Chemistry

Salt Form Advantage: Bis((R)-1-(1-Naphthyl)ethyl)amine HCl vs. Free Base Amines

Bis((R)-1-(1-naphthyl)ethyl)amine is provided as a hydrochloride salt (CAS 312619-39-9), which is a crystalline solid at room temperature . In contrast, the closely related (+)-bis[(R)-1-phenylethyl]amine free base (CAS 23294-41-9) is a liquid with a density of 0.985 g/mL and a boiling point of 98 °C (0.3 mm) . The solid salt form of the naphthyl derivative simplifies precise weighing, reduces volatility-related losses, and minimizes exposure risks compared to handling a liquid amine.

Formulation Stability Handling

Optimal Application Scenarios for Bis((R)-1-(1-Naphthyl)ethyl)amine Hydrochloride (CAS 312619-39-9) in Chiral Synthesis and Separation


Asymmetric Synthesis of Chiral β-Amino Acids and Pharmaceutical Intermediates

The C2-symmetric, sterically demanding naphthyl framework of bis((R)-1-(1-naphthyl)ethyl)amine hydrochloride makes it an ideal chiral auxiliary for constructing β-amino acids with high diastereoselectivity . Its use is particularly indicated where simpler auxiliaries, such as (R)-1-(1-naphthyl)ethylamine, fail to provide sufficient stereocontrol [1]. The solid salt form ensures precise stoichiometry during auxiliary attachment, critical for reproducible e.e. in multi-step API syntheses.

Resolution of Racemic Carboxylic Acids via Diastereomeric Salt Formation

The compound's basic amine center, combined with its rigid chiral pocket, facilitates efficient diastereomeric salt formation with racemic carboxylic acids . The high melting point (280 °C) and crystallinity of the hydrochloride salt enable straightforward recovery and purification of the resolved diastereomers, offering a practical alternative to enzymatic resolution or chiral chromatography for preparative-scale separations.

Development of Novel Chiral Stationary Phases (CSPs) for HPLC

The bis-naphthyl architecture provides enhanced π-π interaction potential with aromatic analytes, a key mechanism in chiral recognition [1]. Immobilization of this moiety onto silica supports yields brush-type CSPs with unique selectivity profiles for the enantiomeric separation of N-protected amino acids and other pharmaceutical racemates [2]. The high optical rotation facilitates quality control of the bonded phase.

Asymmetric Catalysis as a Bidentate Chiral Ligand

When deprotonated, the amine acts as a bidentate ligand capable of coordinating to transition metals (e.g., Pd, Pt) to create a chiral environment for enantioselective transformations . The dual naphthyl substituents shield the metal center, potentially leading to higher enantioselectivities than those achieved with mono-naphthyl ligands in reactions such as asymmetric hydrogenation [1].

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